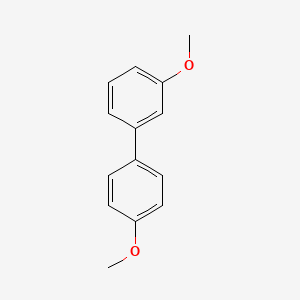

3,4'-Dimethoxybiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-8-6-11(7-9-13)12-4-3-5-14(10-12)16-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGIATBXANRPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,4 Dimethoxybiphenyl and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. Several named reactions have become indispensable in the synthesis of unsymmetrical biaryls like 3,4'-Dimethoxybiphenyl. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium.

Palladium-Catalyzed Suzuki–Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. gre.ac.uktcichemicals.com The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tcichemicals.comyoutube.com

A relevant example is the synthesis of 3,4-dimethoxy-4'-nitro-1,1'-biphenyl, a derivative of the target compound. This was achieved through the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene with 3,4-dimethoxyphenylboronic acid. nih.gov The reaction was carried out in a methanol/water solvent system using palladium(II) acetate as the catalyst and potassium carbonate as the base. nih.gov

Table 1: Suzuki-Miyaura Coupling for the Synthesis of a this compound Derivative nih.gov

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1-Bromo-4-nitrobenzene | 3,4-Dimethoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Methanol/Water | 3,4-Dimethoxy-4'-nitro-1,1'-biphenyl |

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. youtube.com

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is another powerful method for carbon-carbon bond formation, which couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. jk-sci.com This reaction is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org

While a specific example for the direct synthesis of this compound via Negishi coupling is not detailed in the provided context, the general applicability for aryl-aryl bond formation is well-established. researchgate.net The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org The choice of catalyst can be either palladium or nickel, with palladium catalysts generally offering higher chemical yields and broader functional group tolerance. wikipedia.org

Table 2: General Parameters for Negishi Cross-Coupling Reactions

| Component | Examples |

| Organozinc Reagent | Arylzinc halides, Alkylzinc halides |

| Organic Halide/Triflate | Aryl iodides, bromides, chlorides, triflates |

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ |

| Ligand | PPh₃, dppe, dppp |

Kumada Cross-Coupling Reactions

The Kumada cross-coupling reaction, one of the earliest transition metal-catalyzed cross-coupling methods, utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgnrochemistry.com This reaction is particularly useful for generating carbon-carbon bonds and is considered a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org

The reaction mechanism involves the oxidative addition of the organic halide to the catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. nrochemistry.com While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance compared to other cross-coupling reactions like the Suzuki or Negishi couplings. jk-sci.com

Table 3: Key Features of Kumada Cross-Coupling

| Feature | Description |

| Organometallic Reagent | Grignard Reagent (R-MgX) |

| Electrophile | Aryl or Vinyl Halides |

| Catalysts | Nickel(II) or Palladium(II) complexes |

| Common Ligands | dppe, dppp |

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org A significant advantage of the Stille reaction is the air and moisture stability of the organostannane reagents, which are often commercially available or readily synthesized. wikipedia.orgorgsyn.org This reaction exhibits broad functional group compatibility and is widely used in the synthesis of complex molecules, including natural products. nih.gov

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Advancements in ligand design, such as the use of bulky, electron-rich phosphine ligands, have expanded the scope of the Stille reaction to include less reactive aryl chlorides and allow for milder reaction conditions. nih.gov The main drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Table 4: Components of the Stille Cross-Coupling Reaction

| Component | Examples |

| Organostannane | Aryl-SnR₃, Vinyl-SnR₃ (R = Me, Bu) |

| Electrophile | Aryl/Vinyl Halides (I, Br, Cl), Triflates |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Additives | Cu(I) salts, CsF |

Ullmann Reaction and its Variants

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-mediated coupling of two aryl halides at high temperatures. thermofisher.comorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions and is typically limited to electron-deficient aryl halides. wikipedia.org

Modern variations of the Ullmann reaction have been developed to overcome these limitations, including the use of palladium and nickel catalysts, which allow for milder reaction conditions and a broader substrate scope. wikipedia.org An example of a related synthesis is the tracking of the conversion of 1-bromo-4-methoxybenzene to 4,4'-dimethoxybiphenyl on a copper surface, demonstrating the formation of a dimethoxybiphenyl structure via this methodology. nsf.gov Despite the development of palladium-catalyzed methods, Ullmann-type reactions remain relevant, particularly in large-scale industrial applications. umass.edu

Table 5: Comparison of Classical and Modern Ullmann Reactions

| Feature | Classical Ullmann Reaction | Modern Variants |

| Metal | Copper | Copper, Palladium, Nickel |

| Substrate | Electron-deficient aryl halides | Broader scope of aryl halides |

| Conditions | High temperatures | Milder conditions |

Other Metal-Mediated Approaches

Beyond the primary named reactions, other metal-mediated approaches contribute to the synthesis of biphenyl (B1667301) structures. For instance, iron-based catalysts have been explored for Kumada-type couplings. wikipedia.org Additionally, modifications to existing protocols, such as the use of water as a solvent in Suzuki-Miyaura couplings from a green chemistry perspective, represent ongoing advancements in the field. tcichemicals.com While not a cross-coupling reaction, the deamination of tetrazotized o-dianisidine has been used to prepare 3,3'-dimethoxybiphenyl, showcasing alternative, though often less direct, synthetic routes. orgsyn.org

Classical Coupling Reactions

Classical coupling reactions represent foundational methods for the formation of carbon-carbon bonds, essential in the synthesis of biphenyl compounds.

Wurtz–Fittig Reaction Mechanisms

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, is a significant method for creating substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal in the presence of dry ether. unacademy.combyjus.comwikipedia.orgquora.com This reaction is particularly useful for generating asymmetrical products, especially when the halide reactants have different chemical reactivities. unacademy.comwikipedia.org The synthesis of biphenyl compounds can also be achieved using this method, sometimes enhanced by the use of ultrasound. unacademy.comwikipedia.org

The mechanism of the Wurtz-Fittig reaction can be described through two primary pathways byjus.com:

Organo-Alkali Mechanism: This pathway involves the formation of an intermediate organo-alkali compound when the aryl halide reacts with sodium metal. This intermediate then undergoes a nucleophilic attack by the alkyl halide to form the final alkyl-aryl product. byjus.com

Radical Mechanism: In this mechanism, the sodium atom facilitates the formation of both aryl and alkyl radicals. These radicals then combine to create the substituted aromatic compound. byjus.comrsc.org There is empirical evidence supporting both mechanisms. byjus.com

A general representation of the Wurtz-Fittig reaction is the coupling of two aryl halides in the presence of a metal like sodium to yield a biphenyl derivative. rsc.org However, the reaction is often plagued by side reactions, which can limit its applicability. wikipedia.org

Bennett–Turner Reaction

In 1914, Bennett and Turner investigated a coupling reaction for the synthesis of biphenyl compounds. rsc.org Their work involved the homocoupling of phenylmagnesium bromide with CrCl₃ in diethyl ether. rsc.org A notable variation of this reaction utilizes copper(II) chloride (CuCl₂) as a promoter for the homocoupling reaction, a contribution made by Krizewsky and Turner. rsc.org

Direct Functionalization and Electrophilic Substitution Reactions on Biphenyl Scaffolds

Direct functionalization of the biphenyl core offers a more straightforward alternative to coupling reactions that require pre-halogenated starting materials. orgsyn.org Electrophilic substitution reactions, similar to those of benzene (B151609), are common for biphenyls. rsc.org Since biphenyl itself is a neutral molecule lacking a functional group, functionalization is a necessary step for further reactions. rsc.org

Reactions such as Friedel-Crafts acylation can be performed on the biphenyl scaffold. For instance, the reaction of biphenyl with oxalyl chloride in the presence of aluminum chloride (AlCl₃) can yield acylated products like 4,4'-biphenyl ketone. rsc.org The substitution pattern in electrophilic aromatic substitution on biphenyls is influenced by the existing substituents on the rings. The introduction of an electrophile, such as a bromine cation (Br⁺), will typically occur at positions that are activated by the electronic nature of the rings. youtube.com

Oxidative Coupling Methodologies

Oxidative aromatic coupling is a powerful method for constructing biaryl linkages and has been a subject of study for over a century. d-nb.info These reactions can be performed intermolecularly to form biphenyls or intramolecularly, as in the Scholl reaction, to create larger polycyclic aromatic hydrocarbons. d-nb.info The general mechanism can proceed through either arenium cation or radical cation intermediates. d-nb.info

Various reagents can effect these direct coupling reactions, including palladium(II) acetate and thallium(III) trifluoroacetate. orgsyn.org For example, the oxidative coupling of 3,4-dimethoxy-acetamido stilbene can be promoted by Lewis acids like iron(III) chloride (FeCl₃), proceeding through a radical cation-mediated mechanism. researchgate.net

Specialized Synthetic Routes for Substituted Dimethoxybiphenyls

The synthesis of specifically substituted dimethoxybiphenyls often requires tailored synthetic strategies to achieve the desired regiochemistry.

Synthesis of Cyano-Substituted Dimethoxybiphenyls (e.g., 3',4'-Dimethoxybiphenyl-4-carbonitrile)

A prominent example of a specialized route is the synthesis of 3',4'-Dimethoxybiphenyl-4-carbonitrile. This compound can be efficiently prepared via a palladium-catalyzed Suzuki-Miyaura coupling reaction. nih.govresearchgate.net This modern cross-coupling method has become one of the most effective and widely used techniques for forming carbon-carbon bonds. rsc.org

In a typical procedure, 4-bromobenzonitrile is reacted with 3,4-dimethoxyphenylboronic acid. The reaction is catalyzed by a palladium source, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a base like potassium carbonate (K₂CO₃). nih.govresearchgate.net The reaction is often carried out in a mixed solvent system, such as methanol and water. nih.govresearchgate.net

Reaction Details for the Synthesis of 3',4'-Dimethoxybiphenyl-4-carbonitrile

| Reactant/Reagent | Role | Molar Equivalence (Example) |

|---|---|---|

| 4-bromobenzonitrile | Aryl Halide | 1.0 |

| 3,4-dimethoxyphenylboronic acid | Boronic Acid Coupling Partner | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst | 0.01 |

| Potassium carbonate (K₂CO₃) | Base | 2.0 |

| Methanol/Water | Solvent | - |

This method provides the target cyano-substituted dimethoxybiphenyl in good yield after purification. nih.govresearchgate.net

Preparation of Diamine Dimethoxybiphenyl Derivatives (e.g., 3,3'-dimethoxybiphenyl-4,4'-diamine)

The synthesis of diamine dimethoxybiphenyl derivatives, such as 3,3'-dimethoxybiphenyl-4,4'-diamine (also known as o-dianisidine), is a crucial process for creating various functional materials, including polymers and Schiff bases. One common synthetic route involves the condensation reaction of 3,3'-dimethoxybenzidine with other molecules. For instance, the title compound N,N′-Bis(4-chlorobenzylidene)-3,3′-dimethoxybiphenyl-4,4′-diamine can be synthesized by mixing 3,3'-dimethoxybenzidine and 4-chlorobenzaldehyde in a 1:2 molar ratio in methanol at 343 K for one hour. nih.gov The mixture is then cooled to room temperature, yielding a solid product that can be recrystallized from methanol to obtain crystals suitable for analysis. nih.gov

This diamine derivative serves as a versatile starting material. It can be dissolved in dimethylformamide (DMF) with a few drops of dry pyridine to react with various acids like glutaric acid, adipic acid, or isophthalic acid to form new polymers. kashanu.ac.irkashanu.ac.ir The reaction mixture is typically stirred for a full day before being introduced into ice water with concentrated hydrochloric acid. kashanu.ac.ir Another application involves reacting 3,3'-dimethoxybiphenyl-4,4'-diamine with maleic anhydride in DMF under reflux conditions to produce a viscous byproduct which is then washed and dried. kashanu.ac.ir This diamine is also a commercially available reagent used in the synthesis of Covalent Organic Frameworks (COFs). rsc.org

The general procedure for polymer synthesis using this diamine is summarized in the table below.

Table 1: Synthesis of Polymers from 3,3'-dimethoxybiphenyl-4,4'-diamine

| Reactant | Solvent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Maleic anhydride | DMF | Reflux for ~4 hours | Polymer Precursor kashanu.ac.ir |

| Adipic acid | DMF / Pyridine | Stirring for 24 hours, then precipitation | Polymer kashanu.ac.irkashanu.ac.ir |

| Glutaric acid | DMF / Pyridine | Stirring for 24 hours, then precipitation | Polymer kashanu.ac.irkashanu.ac.ir |

| Isophthalic acid | DMF / Pyridine | Stirring for 24 hours, then precipitation | Polymer kashanu.ac.irkashanu.ac.ir |

| 4-chlorobenzaldehyde | Methanol | 343 K for 1 hour | Schiff Base nih.gov |

Hydroalkylation-Dehydrogenation Pathways for Related Biphenyl Isomers (Conceptual Relevance)

While specific literature on the hydroalkylation-dehydrogenation of this compound is not prevalent, the conceptual principles derived from related biphenyl isomers are highly relevant. Hydrogenation and dehydrogenation are key transformations in the chemistry of aromatic compounds, including biphenyls and their derivatives. These reactions are crucial for applications such as hydrogen storage and the synthesis of specific isomers. researchgate.net

Dehydrogenation is a critical step in the metabolic degradation of biphenyl xenobiotics, where dihydrodiol derivatives are converted to catechols. nih.govresearchgate.net This process involves the rearomatization of an oxygenated ring. nih.gov Studies on biphenyl dihydrodiol stereoisomers show that dehydrogenation is an endothermic and exergonic process. nih.gov Catalytic dehydrogenation of perhydroterphenyl isomers (which are hydrogenated terphenyls) over platinum-on-carbon (Pt/C) catalysts has been investigated in flow reactors at temperatures between 280–340°C. researchgate.net The rate of hydrogen release is influenced by the isomerization of both the starting perhydroterphenyl and the resulting terphenyl products. researchgate.net

Hydroalkylation , on the other hand, involves the addition of an alkyl group and a hydrogen atom across a double bond. Recent advancements have demonstrated visible light-catalyzed hydroalkylation of aryl-alkenes using alkyl iodides. acs.org The proposed mechanism involves a halogen atom transfer followed by a radical-polar crossover to form the C-C bond. acs.org

Conceptually, a hydroalkylation-dehydrogenation pathway for a dimethoxybiphenyl isomer could involve two main stages:

Hydroalkylation: An initial reaction to introduce an alkyl group to the biphenyl system, potentially at an unsaturated site or through a coupling reaction.

Dehydrogenation: A subsequent step to form or restore aromaticity, which can be achieved catalytically and is often thermodynamically driven. This step is essential in synthesizing polycyclic aromatic compounds from their saturated or partially saturated precursors. researchgate.net

The interplay between hydrogenation and dehydrogenation is fundamental in catalytic processes involving polycyclic aromatic hydrocarbons. The kinetics and selectivity of these reactions are highly dependent on the catalyst, temperature, and the specific isomeric structure of the biphenyl derivative. researchgate.net

Stereoselective Synthesis Approaches for Atropisomeric Dimethoxybiphenyls

Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their selective synthesis is a significant goal in chemistry. acs.org For dimethoxybiphenyls and other biaryls, the stereogenic axis is the bond connecting the two aromatic rings. Various strategies have been developed for the enantioselective preparation of these compounds. acs.org

One major strategy is the direct asymmetric construction of the stereogenic axis through the coupling of two different aromatic partners. acs.org However, methods that induce asymmetry after the formation of the atropisomeric bond are also common. These include:

Kinetic Resolution (KR)

Desymmetrization

Dynamic Kinetic Resolution (DKR)

Dynamic Kinetic Asymmetric Transformation (DYKAT) acs.org

Dynamic resolution methods are particularly well-suited for atropisomers due to the inherent thermal instability of the stereogenic bond. beilstein-journals.orgnih.gov For example, atropisomeric biaryl aldehydes, including alkoxy-substituted variants, undergo diastereoselective condensation with chiral auxiliaries like (−)-ephedrine or a proline-derived diamine. beilstein-journals.orgnih.gov The level of selectivity in these reactions is highly dependent on the solvent, temperature, and reaction conditions. beilstein-journals.orgnih.gov By heating the aldehyde and diamine in a sealed tube, thermodynamic control can be achieved, leading to diastereomeric ratios up to 5:1. nih.gov Furthermore, a process called crystallization-induced dynamic transformation can allow for the isolation of a single diastereoisomer in high yield (up to 85%). nih.gov

Another powerful approach is catalyst-controlled stereoselective synthesis . Chiral ligands, which are often atropisomeric biaryls themselves, are used to direct the stereochemical outcome of a reaction. For instance, (S)-6,6'-(dimethoxybiphenyl)-2,2'-diylbis(diphenylphosphine), also known as (S)-MOBIPH, is an atropisomeric diphosphine ligand used in metal-catalyzed reactions. researchgate.net

Biocatalysis also offers a route to atropisomers. Enzymes like Rhizopus oryzae lipase (ROL) and porcine pancreatic lipase (PPL) have been used for the desymmetrization of prochiral 3'-substituted 2',6'-dimethoxybiphenyl-2,6-diyl diacetate derivatives. acs.org ROL, for example, selectively hydrolyzes the pro-S-acetate group, regardless of the substituent at the 3' position. acs.org

A more recent strategy involves a central-to-axial conversion of chirality . In this approach, a molecule with stereogenic centers is converted into an axially chiral product. For example, polysubstituted cyclohexanes with multiple stereocenters can be processed through several steps, including a final aromatization, to yield biaryl atropisomers. mdpi.com

Table 2: Comparison of Stereoselective Synthesis Strategies for Atropisomeric Biphenyls

| Strategy | Description | Key Features | Example |

|---|---|---|---|

| Dynamic Resolution | Condensation of a racemic atropisomeric aldehyde with a chiral auxiliary to form diastereomers that can equilibrate. | Selectivity depends on solvent and temperature; can be enhanced by crystallization. beilstein-journals.orgnih.gov | Reaction of 6,2′-Dimethoxybiphenyl-2-carbaldehyde with a proline-derived diamine. beilstein-journals.org |

| Biocatalysis | Use of enzymes to perform enantioselective transformations on a prochiral substrate. | High selectivity; operates under mild conditions. | Lipase-mediated hydrolysis of a dimethoxybiphenyl diacetate. acs.org |

| Central-to-Axial Conversion | A multi-step synthesis where stereocenters in a cyclic precursor are used to control the axial chirality of the final aromatic product. | Aromatization is the final chirality-determining step. mdpi.com | Synthesis of biaryls from polysubstituted cyclohexanes. mdpi.com |

| Catalyst-Controlled Synthesis | Use of a chiral catalyst to control the formation of the atropisomeric axis. | Can achieve high enantioselectivity. | Asymmetric coupling reactions using ligands like (S)-MOBIPH. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of this compound can be achieved.

¹H NMR Analysis for Proton Environments and Substitution Patterns

The ¹H NMR spectrum of this compound is anticipated to display a complex set of signals in the aromatic region, along with two distinct singlets in the upfield region corresponding to the two methoxy (B1213986) groups. Due to the asymmetrical nature of the molecule, none of the aromatic protons are chemically equivalent, leading to a unique signal for each.

The protons on the 4'-methoxyphenyl ring (Ring B) would likely appear as a classic AA'BB' system, perceived as two doublets, due to the electron-donating nature of the para-methoxy group. The protons ortho to the methoxy group (H-2' and H-6') would be shielded and appear upfield compared to the protons meta to it (H-3' and H-5').

The protons on the 3-methoxyphenyl (B12655295) ring (Ring A) would present a more complex pattern. The H-2 proton, being ortho to both the methoxy group and the other phenyl ring, would likely show a distinct chemical shift. The H-4 proton would appear as a doublet of doublets, coupled to both H-5 (ortho coupling, J ≈ 7-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz). The H-6 proton would also be a doublet of doublets, coupled to H-5 (ortho) and H-2 (para, J ≈ 0-1 Hz, often not resolved). The H-5 proton would appear as a triplet, coupled to its two ortho neighbors, H-4 and H-6. The two methoxy groups (-OCH₃) would appear as sharp singlets, each integrating to three protons, typically in the range of 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2', H-6' | ~7.50 | d | ~8.8 | 2H |

| H-3', H-5' | ~7.00 | d | ~8.8 | 2H |

| H-2 | ~7.20 | m | - | 1H |

| H-4 | ~7.15 | m | - | 1H |

| H-5 | ~7.35 | t | ~8.0 | 1H |

| H-6 | ~6.95 | m | - | 1H |

| 3-OCH₃ | ~3.85 | s | - | 3H |

| 4'-OCH₃ | ~3.88 | s | - | 3H |

¹³C NMR for Carbon Skeleton and Substitution Confirmation

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. For this compound, fourteen distinct signals are expected: twelve for the aromatic carbons and two for the methoxy carbons. The chemical shifts are influenced by the substitution pattern and the electronic effects of the methoxy groups.

The carbons directly bonded to the oxygen atoms (C-3 and C-4') are expected to be the most deshielded among the substituted aromatic carbons, appearing around 159-160 ppm. The quaternary carbons at the biphenyl linkage (C-1 and C-1') will also have distinct chemical shifts. The remaining protonated carbons will appear in the typical aromatic region of ~110-130 ppm. The two methoxy carbons will resonate at approximately 55-56 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~143 |

| C-2 | ~113 |

| C-3 | ~160 |

| C-4 | ~120 |

| C-5 | ~130 |

| C-6 | ~114 |

| C-1' | ~133 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~114 |

| C-4' | ~159 |

| 3-OCH₃ | ~55.2 |

| 4'-OCH₃ | ~55.3 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on each aromatic ring. For instance, on Ring A, H-5 would show cross-peaks with both H-4 and H-6. On Ring B, the protons at the 2' and 6' positions would show a correlation to the protons at the 3' and 5' positions. clinicsearchonline.orgchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. rsc.org Each protonated carbon in the ¹³C spectrum would show a cross-peak with its directly bonded proton(s) in the ¹H spectrum, greatly simplifying the assignment of the aromatic CH groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₄O₂), the calculated exact mass of the neutral molecule is 214.0994 g/mol . HRMS analysis would typically detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The precise mass measurement of these ions confirms the molecular formula and rules out other potential structures with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₁₄H₁₄O₂ + H]⁺ | 214.0994 + 1.0078 = 215.1072 |

| [C₁₄H₁₄O₂ + Na]⁺ | 214.0994 + 22.9898 = 237.0892 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation in the source. dtu.dk This allows for clear determination of the molecular weight.

When subjected to tandem mass spectrometry (MS/MS), the [M+H]⁺ ion of this compound can be induced to fragment. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for methoxy-substituted biphenyls often involve the loss of methyl radicals (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy groups.

A probable fragmentation pathway could involve the initial loss of a methyl radical to form an ion at m/z 199. A subsequent loss of carbon monoxide (CO, 28 Da) could lead to a fragment at m/z 171. Another possible fragmentation is the loss of formaldehyde, resulting in an ion at m/z 184. These characteristic losses help to confirm the presence and nature of the methoxy substituents on the biphenyl core.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of the atoms within a molecule. For this compound, both infrared and Raman spectroscopy offer complementary information regarding its molecular structure and functional groups.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the aromatic rings and the methoxy groups.

The key vibrational modes can be assigned to specific spectral regions:

C-H Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups in the methoxy substituents are observed in the 2800-3000 cm⁻¹ region.

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a series of sharp bands in the 1400-1610 cm⁻¹ region. These are characteristic of the aromatic backbone.

C-O Ether Vibrations: The prominent C-O stretching vibration of the aryl-alkyl ether linkage is a key diagnostic feature. This typically results in a strong absorption band in the 1200-1300 cm⁻¹ region for the asymmetric stretch and a weaker band around 1000-1050 cm⁻¹ for the symmetric stretch.

Specific absorption bands observed for this compound provide clear evidence for these functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 2955 | C-H Asymmetric Stretch | Methyl (-CH₃) |

| 2834 | C-H Symmetric Stretch | Methoxy (-OCH₃) |

| 1606 | C=C Stretch | Aromatic Ring |

| 1517 | C=C Stretch | Aromatic Ring |

| 1482 | C=C Stretch | Aromatic Ring |

| 1247 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1215 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. jasco-global.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. wikipedia.orgibsen.com While IR absorption requires a change in the molecule's dipole moment during a vibration, a Raman signal is produced when there is a change in the molecule's polarizability. mt.com

For a molecule like this compound, Raman spectroscopy is conceptually relevant for several reasons:

Probing the Biphenyl Backbone: The symmetric stretching vibrations of the carbon-carbon bonds within the aromatic rings and the inter-ring C-C bond are often strong in the Raman spectrum but may be weak in the IR spectrum. This provides a more complete picture of the skeletal vibrations of the biphenyl core.

Symmetry and Selection Rules: Due to different selection rules, vibrations that are inactive or weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is crucial for a comprehensive vibrational analysis.

Low-Frequency Modes: Raman spectroscopy can effectively probe low-frequency modes, such as the torsional vibrations between the two phenyl rings, which provide information about the molecule's conformation.

Therefore, a combined analysis of both IR and Raman spectra would yield a more thorough understanding of the vibrational dynamics of this compound.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions provide information about the electronic structure, particularly the extent of conjugation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the energy required to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). In conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions.

The biphenyl system features a conjugated network of π-electrons across both aromatic rings. The extent of this conjugation is dependent on the dihedral angle between the rings; a more planar conformation allows for greater π-orbital overlap, which lowers the HOMO-LUMO energy gap. This decrease in the energy gap results in the absorption of light at longer wavelengths (a bathochromic or red shift).

Substituents on the aromatic rings also influence the absorption maximum (λmax). The methoxy groups (-OCH₃) are auxochromes, which are groups that, when attached to a chromophore (the biphenyl system), modify the wavelength and intensity of absorption. As electron-donating groups, they can extend the conjugation through resonance, further shifting the λmax to longer wavelengths. For the closely related compound 4,4'-Dimethoxybiphenyl, a strong absorption peak is observed in the ultraviolet region. aatbio.com

| Compound | Absorption Maximum (λmax) | Transition Type |

|---|---|---|

| 4,4'-Dimethoxybiphenyl aatbio.com | 264 nm | π → π* |

Note: Data for the 4,4'- isomer is used as a representative example for the dimethoxybiphenyl chromophore.

This absorption is characteristic of the extended π-conjugated system of the dimethoxy-substituted biphenyl core.

This compound itself is achiral. However, substituted biphenyls can exhibit a form of axial chirality known as atropisomerism. This occurs when rotation around the single bond connecting the two aryl rings is sterically hindered, typically by the presence of bulky substituents in the ortho positions. pharmaguideline.com If this rotational barrier is high enough to allow for the isolation of the individual rotational isomers (enantiomers), the molecule is considered chiral. youtube.com

Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. rsc.org A chiral molecule will absorb one form of circularly polarized light more strongly than the other, resulting in a CD signal.

For a chiral dimethoxybiphenyl derivative, CD spectroscopy would reveal:

Presence of Chirality: A non-zero CD spectrum confirms that the molecule is chiral and that one enantiomer is in excess.

Absolute Configuration: The sign of the Cotton effects in the CD spectrum can be correlated to the absolute configuration of the atropisomer. The twisted biphenyl rings create a helical structure, which can be designated as having P (plus) or M (minus) helicity. Theoretical calculations and empirical rules can relate the sign of the observed CD signal at specific electronic transitions to the P or M configuration of the chiral axis.

Therefore, while not applicable to this compound itself, CD spectroscopy is a critical tool for the stereochemical elucidation of its potentially chiral, ortho-substituted derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering a detailed view of the molecule's conformation in the solid state.

| Compound | Crystal System | Space Group | Inter-ring Dihedral Angle (°) |

|---|---|---|---|

| 3,3'-Dimethoxybiphenyl | Monoclinic | P2₁/c | ~37.5° |

| 4,4'-Dimethoxybiphenyl-3,3',5,5'-tetracarboxylic acid nih.gov | Tetragonal | I4₁cd | 24.3° |

Note: Data from related isomers are presented to illustrate typical solid-state conformations.

This data suggests that this compound would also adopt a twisted, non-planar conformation in the crystal lattice, influenced by a balance between intramolecular steric effects and intermolecular packing forces, such as hydrogen bonds or π-π stacking interactions.

Crystal Structure Analysis and Unit Cell Parameters

The crystallographic analysis of 3,5-Dichloro-3',4'-dimethoxybiphenyl, a derivative of the target compound, reveals its solid-state conformation and packing. The compound crystallizes in the monoclinic system, a common crystal system for substituted biphenyls. The specific unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined with precision.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂Cl₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1983 (4) |

| b (Å) | 10.1588 (4) |

| c (Å) | 12.7834 (5) |

| β (°) | 101.999 (2) |

| Volume (ų) | 1291.64 (9) |

| Z | 4 |

Dihedral Angles and Torsion Angles of Biphenyl Moieties

A critical structural parameter for biphenyl systems is the dihedral angle (or torsion angle) between the planes of the two aromatic rings. This angle dictates the extent of π-conjugation between the rings and is influenced by both steric hindrance from substituents and intermolecular packing forces.

In the solid state, the two benzene rings of 3,5-Dichloro-3',4'-dimethoxybiphenyl are not coplanar. The dihedral angle between the rings is 42.49 (6)°. nih.gov This twist is a common feature in biphenyl compounds, representing a compromise between the stabilizing effect of π-delocalization (favoring planarity) and the steric repulsion between ortho-hydrogens on adjacent rings (favoring a twisted conformation). nih.gov

Furthermore, the methoxy groups exhibit slight torsion relative to the plane of the benzene ring to which they are attached. For 3,5-Dichloro-3',4'-dimethoxybiphenyl, the methoxy groups on the non-chlorinated ring are nearly coplanar with the ring, displaying dihedral angles of 4.0 (2)° and -2.07 (19)°. nih.gov

| Compound | Inter-ring Dihedral Angle (°) | Methoxy Group Torsion Angles (°) | Source |

|---|---|---|---|

| 3,5-Dichloro-3',4'-dimethoxybiphenyl | 42.49 (6) | 4.0 (2), -2.07 (19) | nih.gov |

| 4-Iodo-3,3′-dimethoxybiphenyl | 43.72 (9) | Not specified | nih.gov |

| 3,4-dimethoxy-4′-methylbiphenyl | 30.5 (2) | -5.0 (2), 1.4 (2) | nih.gov |

Intermolecular Interactions and Packing Arrangements (e.g., Van der Waals)

The arrangement of molecules within the crystal lattice is governed by a network of intermolecular interactions. While strong hydrogen bonds may be absent in this compound, weaker forces such as van der Waals forces, C—H⋯O interactions, and π–π stacking play a crucial role in the crystal packing.

For the derivative 3,5-Dichloro-3',4'-dimethoxybiphenyl, the crystal structure exhibits significant π–π stacking interactions between the chlorinated benzene rings of adjacent, inversion-related molecules. The inter-planar stacking distance is a relatively short 3.3695 (17) Å, indicating a stabilizing attractive interaction. nih.gov In other related structures, such as 3,4-dimethoxy-4′-methylbiphenyl, the packing is influenced by a combination of weak C—H⋯O hydrogen bonds and C—H⋯π interactions, which link the molecules into a two-dimensional network. nih.gov The packing in many substituted biphenyls is primarily directed by a combination of these weak van der Waals and electrostatic forces. nih.gov

Advanced Surface and Core-Level Spectroscopies (Applied to Biphenyl Systems)

Advanced spectroscopic techniques provide detailed information about the electronic properties of molecules, complementing the structural data from crystallography. These methods are highly sensitive to the elemental composition, chemical state, and orbital energies.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Atomic Contributions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical state of atoms within the top few nanometers of a material. wikipedia.org By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. libretexts.org

For a biphenyl system like this compound, XPS can distinguish between the different carbon and oxygen environments. The C 1s spectrum would be expected to show multiple components: one for the aromatic carbons bonded only to other carbons and hydrogen, another for the aromatic carbons bonded to the oxygen atoms of the methoxy groups, and a third for the methyl carbons of the methoxy groups. Similarly, the O 1s spectrum would confirm the presence of oxygen in the methoxy ether linkage. Shifts in these binding energies can provide information about the electronic effects of substituents on the aromatic rings. libretexts.org

Photoemission Spectroscopy (PES) for Valence Electronic States

Photoemission Spectroscopy (PES), particularly using ultraviolet photons (UPS), is a powerful tool for probing the energy levels of valence electrons, which are involved in chemical bonding. aps.org The technique provides a direct measurement of the density of occupied electronic states.

When applied to biphenyl systems, PES can map the energies of the molecular orbitals. royalsocietypublishing.org The resulting spectrum reveals the energy of the highest occupied molecular orbital (HOMO), which is critical for understanding the material's electronic properties, such as its ionization potential. The spectra of substituted biphenyls show distinct features corresponding to the π-orbitals of the aromatic system, and the positions of these features are influenced by the electronic nature (donating or withdrawing) of the substituents. royalsocietypublishing.org

X-ray Absorption Spectroscopy (XAS) for Unoccupied Electronic States

X-ray Absorption Spectroscopy (XAS) provides complementary information to PES by probing the unoccupied electronic states of a material. wikipedia.org The technique involves tuning the X-ray energy across an element's absorption edge (e.g., the Carbon K-edge) and measuring the absorption coefficient. The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES or NEXAFS) region, contains information about the local geometry and the density of unoccupied states. youtube.com

In substituted biphenyls, C 1s XAS is particularly insightful. The spectra exhibit sharp peaks corresponding to the excitation of 1s core electrons into unoccupied π* orbitals. nih.govacs.org The energy and intensity of these C 1s → π* transitions are sensitive to the degree of delocalization between the two phenyl rings. This delocalization is directly related to the inter-ring torsion angle; a more planar conformation leads to greater π-conjugation and distinct changes in the XAS spectrum. nih.gov Therefore, XAS can be used as a sensitive probe of molecular conformation and the electronic interaction between the aromatic moieties. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. This method is particularly suited for the characterization of radical cations or anions, providing detailed information about the electronic structure and the distribution of the unpaired electron density within the molecule. For a molecule like 3,4'-Dimethoxybiphenyl, EPR spectroscopy can be instrumental in understanding the nature of its radical species, which might be formed through oxidation or reduction processes.

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide insights into the extent of spin-orbit coupling and the nature of the atoms on which the unpaired electron is localized. For instance, a higher g-value is often observed when the unpaired electron is in proximity to an oxygen atom.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C). The resulting splitting of the EPR signal into multiple lines, known as hyperfine splitting, provides a "fingerprint" of the radical species. The magnitude of the hyperfine coupling constant (usually denoted as a) is proportional to the spin density at the interacting nucleus. This allows for the mapping of the unpaired electron's distribution across the molecular framework.

In the case of the this compound radical cation, the unpaired electron would be delocalized across the biphenyl (B1667301) system. The extent of this delocalization and the specific spin densities at each proton and carbon atom could be determined through the analysis of the hyperfine coupling constants. The methoxy (B1213986) groups at the 3 and 4' positions would significantly influence the electron distribution due to their electron-donating nature. This would be reflected in the hyperfine coupling constants of the aromatic protons and the protons of the methoxy groups themselves.

Similarly, the this compound radical anion would also exhibit a characteristic EPR spectrum. The analysis of its hyperfine structure would reveal the distribution of the excess electron, which would likely be concentrated on the biphenyl rings. Comparing the hyperfine coupling constants of the radical cation and anion would provide valuable information about the differences in their electronic structures.

The hypothetical EPR data for the this compound radical cation are presented below for illustrative purposes. These values are based on general principles and data from similar aromatic radical species.

Table 1: Hypothetical EPR Data for the this compound Radical Cation

| Parameter | Hypothetical Value |

| g-factor | ~2.0030 |

| Hyperfine Coupling Constants (a) | |

| a(H, position 2) | 0.25 mT |

| a(H, position 4) | 0.40 mT |

| a(H, position 5) | 0.15 mT |

| a(H, position 6) | 0.30 mT |

| a(H, position 2') | 0.28 mT |

| a(H, position 3') | 0.18 mT |

| a(H, position 5') | 0.18 mT |

| a(H, position 6') | 0.28 mT |

| a(H, 3-OCH₃) | 0.10 mT |

| a(H, 4'-OCH₃) | 0.12 mT |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this compound is not currently available in the searched literature.

Further research involving the generation of the radical species of this compound, for instance through chemical or electrochemical oxidation/reduction, followed by EPR spectroscopic analysis, would be necessary to obtain concrete experimental data and provide a detailed understanding of its electronic structure.

Computational and Theoretical Investigations of 3,4 Dimethoxybiphenyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, energy levels, and the response of the molecule to electromagnetic radiation.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties (HOMO, LUMO, Band Gap)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of organic molecules. irjweb.comnih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy configuration. irjweb.com

From the optimized geometry, key electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. youtube.com The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons, while the LUMO is the orbital that most readily accepts an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comniscpr.res.in A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. irjweb.com For biphenyl (B1667301) derivatives, DFT calculations have shown that the HOMO-LUMO energy gap is a key factor in confirming the stability of the compound. niscpr.res.in For instance, a study on 4,4'-dimethoxy-1,1-biphenyl calculated a HOMO-LUMO energy gap of 4.57 eV, indicating good stability. niscpr.res.in DFT calculations typically employ various functionals, such as B3LYP, PBEPBE, and PBE0, combined with basis sets like 6-311G(d,p) or Def2-TZVP to achieve reliable results. nih.govclinicsearchonline.org

Table 1: Example DFT-Calculated Electronic Properties for a Biphenyl Derivative

| Property | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| Band Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: Values are illustrative for substituted biphenyl systems and can vary based on the specific derivative, functional, and basis set used.

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Electronic Spectra

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. chemrxiv.orguci.edu It extends the principles of DFT to study electronic excited states, providing a cost-effective way to predict electronic absorption spectra. uci.edusemanticscholar.org TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in the molecular geometry. chemrxiv.orgresearchgate.net These calculated energies and their corresponding oscillator strengths can be used to simulate a UV-Vis absorption spectrum. rsc.org

While highly popular, the accuracy of TD-DFT can be limited, particularly for certain types of electronic transitions like charge-transfer and Rydberg excitations. chemrxiv.orgrsc.org For many medium-sized organic molecules, TD-DFT can achieve a mean accuracy of about 0.3 eV for vertical excitation energies. chemrxiv.orgsemanticscholar.org In studies of the parent compound biphenyl, TD-DFT has been used to optimize the geometries of excited states and calculate transition energies, though it has been noted to sometimes underestimate the energy of certain states compared to higher-level methods. researchgate.netrsc.org

Many-Body Wavefunction Methods (e.g., SAC-CI, CASSCF, CASPT2) for High-Level Electronic Structure

For a more accurate description of electronic excited states, especially in cases where TD-DFT may be inadequate, more sophisticated many-body wavefunction methods are employed. These methods provide a more rigorous treatment of electron correlation.

Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI): This method is a robust tool for studying a variety of excited states. researchgate.netrsc.org It has been successfully applied to calculate the absorption and circular dichroism spectra of biphenyl, providing results that align well with experimental findings. rsc.org

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method is essential for studying systems with significant static electron correlation, such as molecules undergoing bond breaking, transition states, or those with low-lying excited states. chemrxiv.orgdipc.org It involves selecting a subset of orbitals (the "active space") where electron correlation is treated with high accuracy via a full configuration interaction. chemrxiv.org

Complete Active Space Second-Order Perturbation Theory (CASPT2): To account for the dynamic electron correlation that is not captured by CASSCF, second-order perturbation theory is often applied, resulting in the CASPT2 method. molcas.orgarxiv.org CASPT2 is known as a reliable tool for calculating the electronic structures of both ground and excited states for a wide range of molecules. molcas.org Studies on biphenyl have utilized CASSCF and CASPT2 to investigate the energies of low-lying electronic states, concluding, for instance, that the lowest singlet state of isolated biphenyl takes a planar geometry. researchgate.netrsc.org These methods generally provide results that are in close agreement with each other and with experimental data. rsc.org

Topological Properties of Electron Density and Steric Interactions

The topological analysis of electron density, often performed using methodologies like Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of chemical bonding and non-covalent interactions. This analysis examines the critical points in the electron density (ρ) and its Laplacian (∇²ρ) to characterize the nature of atomic interactions. dergipark.org.tr

Investigations of Charge Transport Properties in Biphenyl Derivatives

Biphenyl derivatives are components of materials used in organic electronics, such as organic field-effect transistors (OFETs). imaging.org Understanding their charge transport properties is therefore of significant interest. Theoretical models are used to calculate key parameters that govern how easily a charge (electron or hole) can move through the material. vu.nl

Key parameters include charge transfer integrals (or electronic coupling) and site energies. vu.nl The charge transfer integral quantifies the electronic interaction between adjacent molecules and is crucial for charge hopping. These parameters are highly sensitive to the geometric conformation, including the stacking distance and relative orientation (e.g., twist angle) between neighboring molecules. vu.nl Computational methods, including those based on DFT, can calculate these parameters as a function of molecular arrangement. vu.nl Studies on liquid crystalline biphenyl dimers have utilized the time-of-flight (TOF) technique to experimentally measure charge carrier mobility, which can then be correlated with theoretical calculations to understand the structure-property relationships governing charge transport. imaging.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo methods, are used to study the dynamic behavior of molecules and materials over time. nih.gov These simulations can provide insights into the conformational flexibility of 3,4'-Dimethoxybiphenyl, its interactions with solvents, and its behavior in larger molecular assemblies. mdpi.com

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms being calculated using a molecular mechanics force field. mdpi.com This allows for the exploration of the conformational landscape of the molecule and the calculation of various thermodynamic properties. nih.gov For example, simulations could be used to study the rotational barrier between the two phenyl rings in this compound and how it is influenced by the methoxy (B1213986) substituents and the surrounding environment. Such studies are vital for understanding the link between molecular structure, dynamics, and macroscopic properties in various applications, from materials science to biochemistry. nih.gov

Mechanistic Computational Studies

Computational chemistry is a cornerstone for the detailed investigation of chemical reaction mechanisms. By modeling the transformation from reactants to products, these studies can identify reactive intermediates, determine energy barriers, and elucidate the precise sequence of bond-breaking and bond-forming events.

Density Functional Theory (DFT) is a quantum mechanical method that has become a workhorse for analyzing reaction pathways due to its favorable balance of accuracy and computational cost. nih.gov It is used to calculate the electronic structure of molecules and map the potential energy surface of a reaction, revealing the most likely path from reactants to products. mdpi.com

A reaction pathway analysis for a compound structurally similar to this compound, 1-(3′,4′-dimethoxyphenyl) propene (DMPP), illustrates the power of this approach. mdpi.com Using the M06-2X DFT functional, a complete reaction pathway comprising seven steps was mapped out. mdpi.com The study detailed a sequence of complex chemical transformations, including:

Formation of radical species

Bond transformations

Addition of water and molecular oxygen

Atomic reordering

Deacetylation to form the final product mdpi.com

By calculating the energy at each point along the reaction coordinate, DFT can confirm the sequence of events and identify any intermediate species that are formed and consumed during the reaction. mdpi.com This level of detail allows chemists to understand not just what products are formed, but precisely how they are formed.

A critical aspect of reaction pathway analysis is the identification of transition states (TS). A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the path between a reactant and a product. mdpi.com It represents the energy barrier that must be overcome for the reaction to proceed.

DFT calculations are highly effective at locating the geometry of these unstable transition state structures. mdpi.comresearchgate.net Once a transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea or ΔG‡). mdpi.com A high activation energy implies a slow reaction, while a low activation energy suggests a faster reaction.

| Transition State | Activation Energy (Ea) (kcal/mol) | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) |

| TS1 | 79.52 | 82.05 |

| TS2 | 25.12 | 29.02 |

| TS3 | 34.12 | 37.06 |

| TS4 | 40.75 | 43.62 |

This table shows the calculated activation energies for the four transition states identified in the reaction of DMPP. Data sourced from Morales, et al. (2016). mdpi.com

Chemical reactions can proceed through different types of intermediates, most commonly involving ions (charged species) or radicals (species with unpaired electrons). Computational methods, particularly DFT, are instrumental in distinguishing between these pathways by analyzing the electronic structure of the intermediates and transition states.

For instance, the mechanism of lignin (B12514952) degradation, which involves molecules similar to this compound, has been shown to proceed through both ionic and radical species. mdpi.com Computational studies have identified the formation of a veratryl alcohol cation radical as a key ionic intermediate. mdpi.com The reaction then proceeds through several non-enzymatic steps that involve radical chemistry. These steps include the addition of water, the splitting off of a proton to form a radical, and the involvement of a peroxyl radical (a molecule containing an O-O• group). mdpi.com

By examining the spin density distribution calculated by DFT, researchers can confirm the location of unpaired electrons in radical intermediates. Similarly, charge analysis can confirm the localization of positive or negative charges in ionic intermediates. This allows for a clear elucidation of whether a particular step in a reaction mechanism follows, for example, a hydrogen atom transfer (HAT) mechanism, which is characteristic of radical scavenging, or a single electron transfer (SET) mechanism, which can involve both radical and ionic species. nih.gov Such insights are fundamental to understanding and controlling the outcomes of complex organic reactions.

Structure-Activity/Property Relationship (SAR/SPR) Modeling Methodologies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools pivotal in medicinal chemistry and materials science for correlating the chemical structure of a compound with its biological activity or physical properties. For this compound, these methodologies can provide predictive insights into its behavior, guiding further experimental research.

Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) are 3D-QSAR (Quantitative Structure-Activity Relationship) techniques that explore the relationship between the 3D properties of a molecule and its biological activity. These methods are predicated on the principle that a molecule's shape and the electrostatic and steric fields it generates are crucial for its interaction with a biological target.

Molecular Shape Analysis (MSA) focuses on quantifying the steric properties of a molecule. It involves aligning a set of molecules and then describing their shapes using various descriptors. These descriptors can then be used to build a QSAR model. For instance, in a study of tebuquine (B1682963) analogues, which are complex biphenyl derivatives, MSA was employed to develop a predictive model for their antimalarial activity. The inclusion of spatial descriptors in the MSA model resulted in significant predictive ability for the test set molecules acs.org. While a specific MSA study on this compound is not documented in the provided search results, this methodology could be applied to a series of its derivatives to understand how modifications to its structure impact its shape and, consequently, a particular biological activity.

Molecular Field Analysis (MFA) , with Comparative Molecular Field Analysis (CoMFA) being a prominent example, goes a step further by calculating both steric and electrostatic fields around the aligned molecules. acs.org A study on polyhalogenated dibenzo-p-dioxins, dibenzofurans, and biphenyls utilized CoMFA to create predictive QSAR models for their binding to the Ah receptor. acs.org The CoMFA-derived QSARs for all three classes of compounds, including biphenyls, demonstrated strong cross-validated correlations for receptor binding, indicating high predictive power. acs.org This suggests that a similar approach could be valuable for this compound and its analogues to predict their interaction with specific receptors or enzymes, provided a set of compounds with known activities is available for model training. The steric and electrostatic fields would be calculated at various grid points around the molecule, and these values would serve as the independent variables in a partial least squares (PLS) analysis to correlate them with biological activity.

The table below illustrates the key differences between MSA and MFA, which could be applied to study this compound.

| Feature | Molecular Shape Analysis (MSA) | Molecular Field Analysis (MFA/CoMFA) |

| Primary Focus | Steric properties (shape) of molecules. | Steric and electrostatic fields around molecules. |

| Descriptors | Shape descriptors derived from molecular alignment. | Field values at grid points surrounding the molecules. |

| Application | Correlating molecular shape with biological activity. | Correlating 3D steric and electrostatic properties with biological activity. |

| Example from Literature | Predictive modeling of antimalarial activity of tebuquine analogues. acs.org | Predictive QSAR models for Ah receptor binding of polyhalogenated biphenyls. acs.org |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scivisionpub.com It is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor). scivisionpub.com In the context of this compound, molecular docking could be employed to investigate its potential binding to various protein targets, providing insights into its possible biological activities.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding affinity, typically expressed as a binding energy score. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For example, a molecular docking study of 4-(tert-butyl)-4'-methoxy-1,1'-biphenyl with an oncogene protein (PDB ID: 5P21) yielded a binding score of -7.1 kcal/mol, suggesting it could be a potential anti-cancer drug. rasayanjournal.co.in The interactions stabilizing the complex, such as hydrogen bonds and hydrophobic interactions, are also identified. rasayanjournal.co.in

Another study on 3-methoxy flavone (B191248) derivatives docked against the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) demonstrated how different substitutions on the core structure influence binding affinity. nih.gov For instance, one derivative complexed in the binding site of ER-α showed a binding energy of -10.14 kcal/mol. nih.gov

While no specific molecular docking studies focused solely on this compound were found, the methodology is clearly applicable. To perform such a study, one would need the 3D structure of this compound and the crystal structure of a target protein of interest. The docking simulation would then predict the binding pose and affinity, which could be used to generate hypotheses about its biological function and to guide the design of more potent analogues.

The following table summarizes findings from molecular docking studies on related biphenyl and methoxy-containing compounds, illustrating the type of data that could be generated for this compound.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interactions | Potential Application |

| 4-(tert-butyl)-4'-methoxy-1,1'-biphenyl | Oncogene Protein (5P21) | -7.1 | Hydrogen bonds, electrostatic and hydrophobic interactions. rasayanjournal.co.in | Anti-cancer. rasayanjournal.co.in |

| 3-methoxy flavone derivative (Cii) | Human estrogen receptor alpha (ER-α) | -10.14 | Not specified. nih.gov | Anti-breast cancer. nih.gov |

Theoretical Insights into Catalytic Processes and Species (e.g., Redox Shuttles)

Theoretical and computational chemistry offers powerful tools to investigate the mechanisms of catalytic processes at a molecular level. This includes understanding the degradation of compounds like this compound and exploring their potential role in electrochemical systems as redox shuttles.

The concept of redox shuttles is relevant in the context of overcharge protection for lithium-ion batteries. A redox shuttle is a molecule added to the electrolyte that can be reversibly oxidized and reduced at a specific potential. If a battery is overcharged, the redox shuttle is oxidized at the cathode, diffuses to the anode to be reduced, and then diffuses back, creating a cycle that dissipates the excess energy as heat. While specific theoretical studies on this compound as a redox shuttle are not available, research on other aromatic compounds provides a basis for how it could be investigated. For example, triphenylamines have been studied as a class of redox shuttle molecules, with their stability and tunable oxidation potentials being key attributes. researchgate.net Computational methods can be used to predict the oxidation potential of candidate molecules like this compound, as well as the stability of their radical cations, which is crucial for a long cycle life.

The following table outlines the key aspects of theoretical investigations into catalytic processes and redox shuttles that could be relevant for this compound.

| Area of Investigation | Computational Methodologies | Potential Insights for this compound |

| Catalytic Degradation | Density Functional Theory (DFT), Quantum Mechanics/Molecular Mechanics (QM/MM). mdpi.com | Prediction of degradation pathways, identification of intermediates, and calculation of reaction energetics. mdpi.com |

| Redox Shuttle Properties | DFT, Ab initio methods. | Prediction of oxidation potential, stability of the radical cation, and suitability for overcharge protection in batteries. |

Stereochemical Aspects and Conformational Analysis of 3,4 Dimethoxybiphenyl

Conformational Dynamics of the Biphenyl (B1667301) Core

The conformation of biphenyls is defined by the torsional or dihedral angle between the planes of the two phenyl rings. This angle represents a balance between two opposing forces: steric repulsion between ortho-substituents, which favors a twisted, non-planar conformation, and π-conjugation between the rings, which favors a planar conformation. ic.ac.uk

In the vast majority of cases, including unsubstituted biphenyl, steric hindrance outweighs the resonance stabilization of the planar form. For biphenyl in the gas phase, the equilibrium torsional angle is approximately 44°, representing the lowest energy conformation. chemistnotes.comresearchgate.net This non-planar structure is a consequence of the repulsion between the hydrogen atoms at the ortho positions. libretexts.org

The planarity of the molecule can be influenced by the physical state. In the solid state, crystal packing forces can sometimes favor more planar conformations. researchgate.net For biphenyls without ortho-substituents, a wide range of torsional angles from 0° to 60° has been observed in crystal structures. researchgate.net

While no specific experimental data for the gas-phase torsional angle of 3,4'-Dimethoxybiphenyl is readily available, data from a closely related compound, 3,4-dimethoxy-4′-methylbiphenyl, shows a dihedral angle of 30.5° in the crystal state. nih.gov This suggests that this compound also adopts a significantly non-planar conformation. The electronic effects of the methoxy (B1213986) substituents may slightly alter the potential energy surface compared to unsubstituted biphenyl, but the fundamental twisted nature of the core remains.

The interconversion between the two equivalent twisted conformations (enantiomers) of a biphenyl proceeds through two main transition states: a planar conformation (0° dihedral angle) and a perpendicular conformation (90° dihedral angle). ic.ac.uk For unsubstituted biphenyl, these barriers are very low and of similar energy, calculated to be around 1.4-2.0 kcal/mol (6-8.3 kJ/mol). chemistnotes.comcomporgchem.combiomedres.us This low barrier allows for millions of interconversions per second at room temperature.

For this compound, the lack of ortho-substituents means its rotational energy profile is expected to be very similar to that of the parent biphenyl molecule. The methoxy groups in the meta and para positions have a negligible steric impact on the rotational barrier. Therefore, the interconversion between its twisted conformations would be extremely rapid, precluding the isolation of any specific conformer.

The table below provides a comparison of key conformational parameters.

| Compound | Equilibrium Torsional Angle (Gas Phase) | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |

| Biphenyl | ~44° | ~1.4 | ~1.6 |

| This compound | ~30-45° (estimated) | ~1.5 (estimated) | ~1.6 (estimated) |

Data for Biphenyl from literature. chemistnotes.comcomporgchem.com Data for this compound are estimated based on principles for non-ortho-substituted biphenyls.

Spectroscopic and Computational Probes for Stereochemistry of this compound

Spectroscopic and computational methods are crucial tools for investigating the subtle stereochemical and conformational properties of such molecules.

Chiral Recognition Studies

Chiral recognition involves the differential interaction of a chiral molecule with a chiral environment, such as a chiral stationary phase in chromatography or a chiral host molecule. While direct chiral recognition studies specifically targeting this compound are not extensively documented in scientific literature, the principles of chiral separation techniques can be applied to understand its potential behavior.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. abo.fiunife.it This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of a chiral analyte, leading to different retention times. Polysaccharide-based CSPs, for instance, are widely used for the resolution of a broad range of chiral compounds. abo.fi

For a molecule like this compound, which is expected to have a low rotational barrier, chiral recognition would likely only be observable at very low temperatures where the interconversion between enantiomeric conformers is slowed sufficiently. At ambient temperatures, the rapid rotation around the biphenyl bond would result in an averaged, achiral structure, precluding separation on a chiral column.

The table below outlines the general conditions under which chiral recognition of biphenyls is typically studied, which would be applicable to this compound under appropriate temperature conditions.

| Technique | Chiral Selector/Environment | Principle of Recognition | Applicability to this compound |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., cellulose, amylose (B160209) derivatives) | Formation of transient diastereomeric complexes with differing stabilities. | Potentially applicable at cryogenic temperatures to resolve conformational enantiomers. |

| Chiral SFC | Similar to HPLC, but with supercritical fluid as the mobile phase. | Similar principles of diastereomeric interaction. | May offer different selectivity compared to HPLC, but low temperature would still likely be required. |

| NMR Spectroscopy | Chiral solvating agents or lanthanide shift reagents. | Formation of diastereomeric complexes leading to distinguishable NMR signals for the enantiomers. | Could potentially be used to observe the presence of conformational enantiomers at low temperatures. |

This table is generated based on general principles of chiral recognition of biphenyls and does not represent specific experimental data for this compound.

Theoretical Prediction of Chiral Properties

Computational chemistry provides valuable insights into the stereochemical and chiral properties of molecules, including those that are difficult to study experimentally. Theoretical methods can be used to calculate the rotational energy barrier of biphenyls and to predict their chiroptical properties, such as optical rotation.